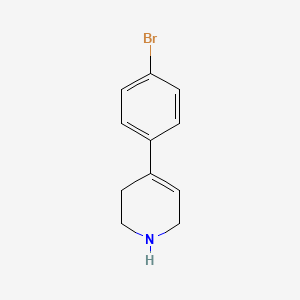
4-(4-溴苯基)-1,2,3,6-四氢吡啶
描述
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of tetrahydropyridines, which are heterocyclic compounds containing a six-membered ring with one nitrogen atom and five carbon atoms. The presence of a bromophenyl group at the 4-position of the tetrahydropyridine ring can influence the compound's reactivity and physical properties, making it a potential intermediate for various chemical syntheses and pharmacological studies.
Synthesis Analysis
The synthesis of tetrahydropyridine derivatives often involves the construction of the pyridine ring through various cyclization methods. For instance, the regioselective synthesis of 1-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine demonstrates the use of annulation and cyclization reactions, starting from 4-methoxyaniline and proceeding through intermediates such as (Z)-4-(trimethylsilyl)-3-butenyl 4-methylbenzenesulfonate . Although the specific synthesis of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is not detailed in the provided papers, similar synthetic strategies could be applied, potentially involving bromination reactions as seen in the synthesis of brominated 4-aryl-1,4-dihydropyridines .
Molecular Structure Analysis
The molecular structure of tetrahydropyridine derivatives can be elucidated using X-ray crystallography, as demonstrated in the analysis of various related compounds . These studies reveal that the tetrahydropyridine ring can adopt different conformations, such as a flat twisted boat or a distorted boat conformation. The presence of substituents like the 4-bromophenyl group can further influence the overall molecular geometry and the interactions within the crystal lattice.
Chemical Reactions Analysis
Tetrahydropyridine derivatives can undergo a range of chemical reactions, including bromination, which can lead to the formation of mono-, di-, tri-, and tetrabromo derivatives . These brominated compounds can further react with nucleophilic reagents, replacing bromine atoms and leading to the formation of new structures. The reactivity of the bromophenyl group in 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine could be exploited in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure and substituents. For example, the crystal and molecular structures of related compounds provide insights into their density, crystal system, and intermolecular interactions, such as hydrogen bonding and π-π interactions . These properties are crucial for understanding the compound's behavior in different environments and its potential applications in material science or pharmaceuticals.
科学研究应用
晶体结构和分子相互作用
- 结构分析:该分子已用于研究其晶体结构和分子相互作用。例如,Naghiyev 等人(2022 年)分析了 2-氨基-4-(4-溴苯基)-6-氧代-1-苯基-1,4,5,6-四氢吡啶-3-腈,突出了各种氢键模式和分子构象 (Naghiyev et al., 2022)。类似地,Xiang(2009 年)合成并表征了一种相关化合物,提供了对分子构象和相互作用的见解 (Xiang, 2009)。
神经保护研究
- 神经保护作用:Muralikrishnan 和 Mohanakumar(1998 年)的研究调查了溴隐亭对小鼠中由类似化合物诱导的神经毒性的神经保护作用,有助于了解神经系统疾病 (Muralikrishnan & Mohanakumar, 1998)。
合成与药理学
- 化学合成和药物开发:Mateeva 等人(2005 年)回顾了四氢吡啶衍生物的合成和药理特性,这对设计新药至关重要 (Mateeva, Winfield, & Redda, 2005)。类似地,Ishida 等人(2005 年)证明了 4-苯基-1,2,3,6-四氢吡啶片段在增强 PARP-1 抑制剂(一类用于癌症治疗的药物)效力中的作用 (Ishida et al., 2005)。
新型合成方法
- 创新的合成方法:Chang 等人(2010 年)的研究提出了一种合成 3-N-取代 4-芳基-1,2,3,6-四氢吡啶的新方法,展示了化学合成技术的发展 (Chang et al., 2010)。
在神经毒性分析中的应用
- 神经毒性研究:该化合物有助于了解相关物质的神经毒性潜力,如 Zimmerman 等人(1986 年)的研究,该研究表征了神经毒素 MPTP 的变体的神经毒性 (Zimmerman et al., 1986)。
生化反应探索
- 生化反应研究:Shibuya 等人(1988 年)研究了无氧介质中 1,4-二氢吡啶的光化学反应,深入了解了复杂的化学转化 (Shibuya, Nabeshima, Nagano, & Maeda, 1988)。
药物化学
- 药物化学应用:该化合物及其衍生物已研究其潜在药物应用。例如,Gad-Elkareem 等人(2011 年)合成了新的硫代取代衍生物并评估了它们的抗菌活性 (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011)。
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two distinct chemical entities .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is a key process in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
A study on similar compounds has shown promising adme properties .
Result of Action
Similar compounds have shown promising antimicrobial activity comparable to standard drugs .
Action Environment
It’s worth noting that similar compounds may be sensitive to light and can react with oxidizing materials .
属性
IUPAC Name |
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRGGAPHXGEHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594976 | |
| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91347-99-8 | |
| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)
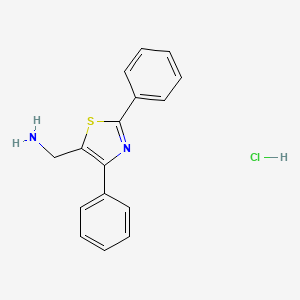

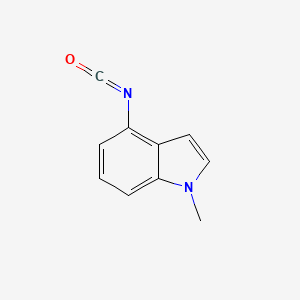


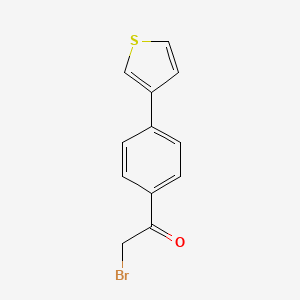
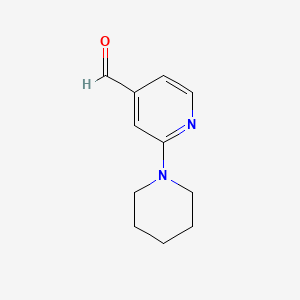



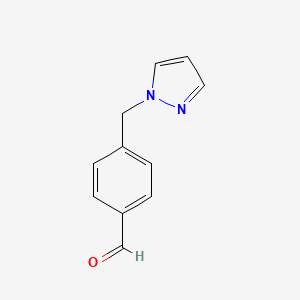
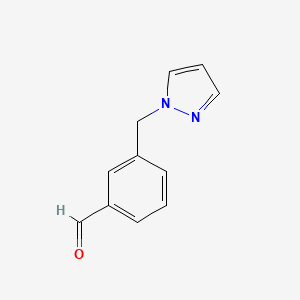
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)